molecular formula C19H19N3O6 B11389976 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11389976
M. Wt: 385.4 g/mol
InChI Key: ZKHOOWKQPFVRRV-UHFFFAOYSA-N
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Description

The compound N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3,4-dimethoxyphenyl group. The acetamide moiety is further modified with a 2-methoxyphenoxy substituent.

The presence of multiple methoxy groups likely enhances lipophilicity and modulates electronic properties, which could influence binding interactions with biological targets.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O6/c1-24-13-6-4-5-7-15(13)27-11-17(23)20-19-18(21-28-22-19)12-8-9-14(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

ZKHOOWKQPFVRRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of with in the presence of a base.

    Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

    Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The primary products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a probe in biological studies due to its unique structure.

      Medicine: Investigations explore its potential as a drug candidate or lead compound.

      Industry: While not widely used industrially, its applications could emerge in the future.

  • Mechanism of Action

    • The exact mechanism of action remains an area of ongoing research.
    • Molecular Targets: Researchers investigate potential targets, such as enzymes or receptors.

      Pathways Involved: The compound may modulate specific cellular pathways.

  • Comparison with Similar Compounds

    Substituent Variations on the Oxadiazole-Acetamide Scaffold

    The following compounds share the N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide backbone but differ in substituents on the acetamide side chain:

    Compound Name Substituent on Acetamide Molecular Formula Molecular Weight (g/mol) Key Data/Notes
    N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide 2-(2-Methoxyphenoxy) C₁₉H₁₉N₃O₆ 385.37 Target compound; structural focus for comparison.
    2-(4-Chlorophenyl)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide (BH52669) 2-(4-Chlorophenyl) C₁₈H₁₆ClN₃O₄ 373.79 Chlorine substituent increases electronegativity; may enhance target selectivity .
    N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-isopropoxybenzamide (898485-56-8) 4-Isopropoxybenzamide C₂₁H₂₂N₃O₅ 396.42 Isopropoxy group increases steric bulk; potential impact on solubility .

    Key Observations :

    • Electron-Withdrawing vs.
    • Solubility Trends : The isopropoxy group in 898485-56-8 may reduce aqueous solubility compared to the smaller methoxy substituents in the target compound .

    Core Heterocycle Modifications

    Compounds with alternative heterocyclic cores but similar acetamide functionalities:

    Compound Name Core Structure Key Differences Molecular Weight (g/mol) Reference
    N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazoline Saturation and sulfur atom in the ring Not reported
    5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide (898481-78-2) 1,2-Oxazole Oxazole core instead of oxadiazole 397.39

    Key Observations :

    • Stability : The 1,2,5-oxadiazole core in the target compound is more thermally stable than the 1,3,4-thiadiazoline derivative due to aromaticity .
    • Electronic Effects : The oxazole-based compound (898481-78-2) lacks the electron-deficient nature of oxadiazole, which may reduce its interaction with electrophilic biological targets .

    Spectroscopic and Analytical Comparisons

    Data from structurally related acetamide derivatives:

    • N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) :
      • ¹H-NMR : δ 2.61 (s, 3H), 3.10 (t, J=6.4 Hz, 2H), 3.75 (dt, J=6.6 Hz, 5.4 Hz, 2H), 6.80 (broad s, NH).
      • Elemental Analysis : Found C, 69.87%; H, 6.58%; N, 4.18% (vs. calculated C, 69.71%; H, 6.47%; N, 4.28%) .

    Implications for Target Compound :

    • The target compound’s NMR spectrum is expected to show distinct aromatic proton shifts due to the 2-methoxyphenoxy group, with resonances near δ 6.8–7.4 for phenyl protons.
    • Elemental analysis deviations in analogs (e.g., 3b) highlight the importance of purity assessment for biological testing .

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